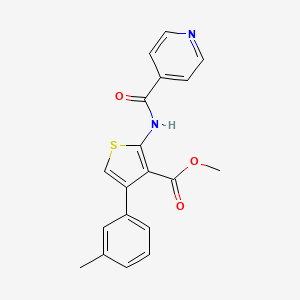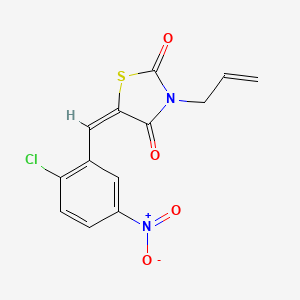![molecular formula C15H17N3O3S B4777851 2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4777851.png)
2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, also known as MPPT, is a thiazolidine derivative that has gained attention due to its potential use in the treatment of various diseases.
Mecanismo De Acción
2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) which plays a role in glucose and lipid metabolism. By activating PPARγ, this compound can improve insulin sensitivity and glucose tolerance. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In diabetic rats, this compound was found to decrease blood glucose levels, increase insulin sensitivity, and improve glucose tolerance. In a study on mice with induced colitis, this compound was found to reduce inflammation and improve colon histology. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is its potential use in the treatment of various diseases. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation is the lack of human studies which makes it difficult to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of 2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid. One direction is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and obesity. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound. Furthermore, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Aplicaciones Científicas De Investigación
2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and inflammation. In a study conducted on diabetic rats, this compound was found to improve glucose tolerance and insulin sensitivity. In another study, this compound was shown to inhibit the growth of breast cancer cells. Additionally, this compound has been found to have anti-inflammatory effects in a study on mice with induced colitis.
Propiedades
IUPAC Name |
2-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-13-4-3-10(14-17-12(9-22-14)15(19)20)7-11(13)8-18-6-2-5-16-18/h2-7,12,14,17H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOBZKASUSSCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4777778.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B4777779.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4777791.png)
![3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4777806.png)
![5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777813.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4777814.png)
![ethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4777816.png)
![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4777819.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4777820.png)
![1-(4-isopropylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777826.png)

![N-(2,4-dimethylphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4777850.png)

